4-Oxaspiro[2.5]octan-7-amine
Description
Significance of Spirocyclic Systems in Organic and Medicinal Chemistry Research
Spirocyclic systems, characterized by two rings sharing a single common atom, are gaining prominence as valuable scaffolds in organic and medicinal chemistry. walshmedicalmedia.comontosight.aicambridgescholars.com Their inherent three-dimensionality allows for a greater exploration of chemical space compared to their flatter aromatic counterparts. tandfonline.com This structural rigidity and novel conformation can lead to improved pharmacological properties. researchgate.netrsc.org The unique architecture of spirocycles often results in distinct biological activities, making them attractive targets in drug discovery for developing novel therapeutics with potentially enhanced efficacy and selectivity. walshmedicalmedia.combldpharm.com Many natural products and existing pharmaceuticals incorporate spirocyclic motifs, underscoring their importance in the development of new drugs. walshmedicalmedia.comrsc.org
The construction of these complex three-dimensional structures has historically been a challenge for synthetic chemists. researchgate.net However, recent advancements in synthetic methodologies are providing more accessible routes to these intricate molecular frameworks. researchgate.net
Overview of Oxaspirocycles within Chemical Biology and Drug Discovery Research
Oxaspirocycles, a subset of spirocyclic compounds containing an oxygen atom within the spirocyclic core, are emerging as particularly interesting motifs in chemical biology and drug discovery. nih.gov The incorporation of an oxygen atom can significantly alter the physicochemical properties of the molecule, such as improving water solubility and reducing lipophilicity, which are crucial parameters for drug candidates. nih.govrsc.org
The development of synthetic methods, such as iodocyclization, has enabled the preparation of a wide array of oxaspirocyclic compounds. nih.govrsc.org These compounds are being investigated for a variety of potential therapeutic applications. researchgate.net For instance, research has shown that oxaspirocyclic analogues of existing drugs can exhibit enhanced potency. nih.govrsc.org The unique structural and electronic properties of oxaspirocycles make them valuable building blocks in the design of new bioactive molecules. researchgate.net
Historical Context of 4-Oxaspiro[2.5]octan-7-amine and Related Structural Motifs in Academic Literature
While specific historical details on the first synthesis or discovery of this compound are not extensively documented in readily available literature, the broader family of spirocyclic compounds has been a subject of chemical investigation for over half a century. tandfonline.com Early interest in spirocycles was often driven by their presence in natural products. researchgate.netnih.gov The development of synthetic strategies to access these complex structures has been a continuous area of research. rsc.org
The academic literature reveals a growing number of publications and patents related to spirocyclic and, more recently, oxaspirocyclic compounds over the last few decades, indicating a rising interest in their synthetic accessibility and potential applications. nih.gov The exploration of related motifs, such as other oxa- and azaspirocycles, has contributed to the current understanding and appreciation of the structural and functional diversity of this class of compounds. For example, methods for synthesizing related structures like 4-azaspiro[2.5]octane-5,7-dione have been documented, often involving cyclization reactions of cyclopropane (B1198618) derivatives. The study of such related compounds provides a valuable knowledge base for the continued investigation of this compound and its derivatives.
Compound Data
| Compound Name |
| This compound |
| 4-Azaspiro[2.5]octane-5,7-dione |
| Olaparib |
| Griseofulvin |
| Spironolactone |
| Pteropodine |
| Isatin |
| Rhynchophylline |
| Formosanine |
| Phelligridin G |
Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C7H13NO | PubChem |
| Molecular Weight | 127.18 g/mol | PubChem |
| IUPAC Name | This compound | PubChem |
| InChI | InChI=1S/C7H13NO/c8-6-1-4-9-7(5-6)2-3-7/h6H,1-5,8H2 | PubChem |
| InChIKey | HDLKBSGFHVUUDX-UHFFFAOYSA-N | PubChem |
| Canonical SMILES | C1COC2(CC2)CC1N | PubChem |
| CAS Number | 1368364-58-2 | PubChem |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H13NO |
|---|---|
Molecular Weight |
127.18 g/mol |
IUPAC Name |
4-oxaspiro[2.5]octan-7-amine |
InChI |
InChI=1S/C7H13NO/c8-6-1-4-9-7(5-6)2-3-7/h6H,1-5,8H2 |
InChI Key |
HDLKBSGFHVUUDX-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2(CC2)CC1N |
Origin of Product |
United States |
Synthetic Methodologies for 4 Oxaspiro 2.5 Octan 7 Amine and Its Derivatives
Established Strategies for Spirocyclic Core Construction
The assembly of the spirocyclic core, the fundamental framework of compounds like 4-Oxaspiro[2.5]octan-7-amine, relies on a variety of robust and well-documented chemical reactions. These established methods often involve the strategic formation of the key spiro-junction through cyclization processes starting from either cyclic or acyclic precursors.
Cyclization Reactions from Cyclopropane (B1198618) Derivatives
The inherent ring strain of the cyclopropane ring makes it a powerful synthetic precursor for constructing more complex cyclic systems. colab.ws Donor-Acceptor (D-A) cyclopropanes, in particular, are versatile C-3 synthons that can undergo ring-opening and subsequent cycloaddition reactions to form five-membered rings. nih.govfrontiersin.org
A prominent strategy is the (3+2) cycloaddition reaction, where D-A cyclopropanes react with various electrophiles. nih.gov For instance, the reaction between D-A cyclopropanes and α,β-unsaturated enamides, often catalyzed by a simple base like sodium hydroxide (B78521) (NaOH), can produce structurally complex spiro(cyclopentane-1,3'-indoline) derivatives with high diastereoselectivity. nih.govfrontiersin.org The process typically involves the base-promoted ring-opening of the cyclopropane to form a nucleophilic intermediate, which then selectively attacks the electrophile in a 1,4-addition manner, followed by an intramolecular cyclization to yield the spirocyclic product. nih.gov This method provides a green and facile route to heavily substituted spirocyclopentanes. frontiersin.org
These reactions can be applied to a broad scope of substrates, demonstrating their utility in generating diverse spirocyclic frameworks. The choice of catalyst and reaction conditions is crucial for controlling the chemo- and diastereoselectivity of the transformation.
Table 1: Representative Cycloaddition Reactions Using Cyclopropane Derivatives
| Catalyst | Cyclopropane Substrate | Reaction Partner | Product Type | Yield | Diastereomeric Ratio (d.r.) | Reference |
| NaOH | Donor-Acceptor Cyclopropane | α,β-Unsaturated Enamide | Spiro(cyclopentane-1,3'-indoline) | up to 90% | Single diastereomer | nih.gov |
| Chiral N-heterocyclic carbene | Formylcyclopropane | Chalcone | 3,4-dihydro-α-pyrone | Good to excellent | N/A | nih.gov |
| TiCl4 / Chiral Auxiliary | Cyclohexene Precursor | Enone | Cyclopropane-containing sesquiterpenoid | 79% (initial step) | N/A | rsc.org |
Formation of Spirocyclic Frameworks via Condensation and Cyclization Reactions
Condensation reactions, often followed by an intramolecular cyclization, represent a cornerstone in the synthesis of spiro-heterocycles. These methods build complexity by sequentially forming multiple bonds, frequently in a one-pot procedure. A powerful example is the 1,3-dipolar cycloaddition, where an in-situ generated azomethine ylide reacts with a dipolarophile. acs.org This approach has been extensively used to synthesize spiro-pyrrolidine and spiro-oxindole derivatives by reacting isatins and amino acids with various maleimides and itaconimides, affording polyheterocyclic systems with high regio- and diastereoselectivity. acs.orgnih.gov
Domino reactions, such as the thiourea-catalyzed Michael-cyclization of 3-isothiocyanato oxindoles with β,γ-unsaturated α-keto esters, provide another efficient route. bohrium.com This process delivers biologically relevant 2′-thioxospiro[indoline-3,4′-oxazolidin]-2-one compounds in high yields and with excellent stereocontrol. bohrium.com Furthermore, classical reactions like the Dieckmann condensation have been employed to synthesize novel spirocyclic pyrrolidines from cyclic α-amino acids, highlighting the versatility of condensation chemistry in accessing building blocks for drug design. researchgate.net Intramolecular Knoevenagel–Claisen type condensations have also been utilized to produce spiro-furanone frameworks on steroid scaffolds. beilstein-journals.org
Table 2: Spirocycle Synthesis via Condensation and Cyclization
| Reaction Type | Starting Materials | Catalyst/Reagent | Product Type | Yield | Reference |
| 1,3-Dipolar Cycloaddition | Isatin, Azetidine-2-carboxylic acid, Maleimide | Heat (reflux) | Spiro[1-azabicyclo[3.2.0]heptane] | up to 93% | acs.org |
| Domino Michael-Cyclization | 3-Isothiocyanato oxindole, β,γ-Unsaturated α-keto ester | Chiral Thiourea | 2′-Thioxospiro[indoline-3,4′-oxazolidin]-2-one | up to 99% | bohrium.com |
| Dieckmann Condensation | Cyclic α-amino acid derivatives | Base | Spirocyclic Pyrrolidine | N/A | researchgate.net |
| Intramolecular Condensation | Prednisolone precursor, Diethyl oxalate | Base | Spiro-2H-furan-3-one | 29-50% | beilstein-journals.org |
Intramolecular Cyclization Approaches
Intramolecular cyclization strategies are highly effective for constructing spirocyclic systems, as they leverage pre-organized substrates to facilitate ring formation with high efficiency. A diverse array of catalysts and reaction conditions can be employed to trigger these transformations.
Gold-catalyzed intramolecular tandem cyclization of indole-ynamides is a mild and diastereoselective method for accessing structurally diverse polycyclic pyrrolidinoindolines. nih.gov Depending on the reaction conditions, such as the presence of a Lewis acid like BF₃·Et₂O, the reaction pathway can be tuned to produce different spirocyclic enone products. nih.gov Another powerful technique involves the use of hypervalent iodine reagents, such as phenyliodine(III) diacetate (PIDA) or phenyliodine(III) bis(trifluoroacetate) (PIFA), to mediate the oxidative spirocyclization of phenolic derivatives and amides to form spirolactams and other aza-spiro compounds. beilstein-journals.org
Acid-promoted intramolecular annulation offers a metal-free alternative. For example, (N-aryl)-alkynyl sulfonamides can be selectively cyclized to form either benzo-fused or spirocyclic sultams, with the reaction outcome being controlled by the electronic nature of a substituent on the N-aryl group. acs.org Radical-mediated reactions also provide a unique entry into spirocycles. A conceptually novel method involves the generation of a radical which undergoes intramolecular cyclization and subsequent ring-opening to produce complex spirocyclic compounds from common migration substrates. rsc.org
Table 3: Intramolecular Cyclization Strategies for Spirocycles
| Reaction Type | Substrate Type | Catalyst/Reagent | Product Type | Reference |
| Tandem Cyclization | Indole-ynamide | Gold Catalyst / BF₃·Et₂O | Spirocyclic Pyrrolidinoindoline | nih.gov |
| Oxidative Cyclization | p-Substituted Phenols | Phenyliodine(III) diacetate (PIDA) | Spiro β-lactam | beilstein-journals.org |
| Acid-Promoted Annulation | N-Aryl-alkynyl Sulfonamide | H₂SO₄ | Spirocyclic Sultam | acs.org |
| Radical Cyclization | Olefin with active methylene (B1212753) compound | Ag salt | Complex Spirocyclic Compound | rsc.org |
Novel and Stereoselective Synthesis Approaches
The development of stereoselective methods is paramount for accessing enantiomerically pure spirocyclic amines, which is often a prerequisite for their use as pharmaceutical agents. These advanced strategies employ chiral catalysts or auxiliaries to control the three-dimensional architecture of the molecule during its formation.
Enantioselective Catalytic Transformations
Asymmetric catalysis provides the most direct and efficient means to synthesize chiral spirocycles. A variety of catalytic systems have been developed to control the absolute stereochemistry of the spirocenter. Synergistic catalysis, which combines chiral organocatalysis with transition metal catalysis, has emerged as a powerful tool. acs.orgd-nb.info For example, the reaction of α,β-unsaturated aldehydes and isoxazolones under the dual catalysis of a chiral secondary amine and a palladium(0) catalyst allows for the synthesis of chiral spiroisoxazolone derivatives with high diastereo- and enantioselectivity. acs.org
Chiral phosphoric acids have also been successfully used as catalysts. For instance, spirocyclic chiral phosphoric acids can promote the enantioselective Pictet-Spengler reaction between indolo anilines and trifluoromethyl ketones to generate α-CF₃ amines with high enantiomeric excess. nih.gov Similarly, chiral phase-transfer catalysts, such as Maruoka's spirocyclic binaphthyl-based ammonium (B1175870) salts, are highly effective in the asymmetric α-halogenation of isoxazolidin-5-ones, providing access to chiral α-halogenated β-amino acid derivatives. bohrium.com Copper-catalyzed enantioselective carboetherification of alkenols represents another innovative strategy, enabling the formation of two rings of a spirocyclic ether in a single step with excellent control of the absolute stereochemistry at the quaternary carbon center. nih.gov
Table 4: Enantioselective Catalytic Methods for Spirocycle Synthesis
| Catalytic System | Substrates | Product Type | Enantiomeric Excess (ee) | Reference |
| Chiral Secondary Amine / Pd(0) | α,β-Unsaturated Aldehyde, Isoxazolone | Chiral Spiroisoxazolone | up to 99% | acs.org |
| Spirocyclic Chiral Phosphoric Acid | Indolo Aniline (B41778), Aryl Ketone | α-Trifluoromethyl Amine | High | nih.gov |
| Maruoka's Spirocyclic Ammonium Salt | Isoxazolidin-5-one, Halogen Source | α-Halogenated β-Amino Acid Derivative | High | bohrium.com |
| Copper / Chiral Box Ligand | Alkenol with Arene/Alkyne/Alkene | Spirocyclic Ether | up to 99% | nih.gov |
| Iridium / Chiral SIPHOX Ligand | 2-Pyridyl Cyclic Imine | Chiral Cyclic Amine | Excellent | acs.org |
Diastereoselective Construction of Carbon-Heteroatom Quaternary Stereogenic Centers
The creation of a quaternary stereocenter, particularly one bearing a heteroatom at the spiro-junction, is a significant synthetic challenge due to steric hindrance. Diastereoselective methods aim to control the relative configuration of this center in relation to other stereocenters in the molecule.
Palladium-catalyzed [3+2] cycloaddition of vinylethylene carbonates and 5-alkenyl thiazolones is a highly chemo- and diastereoselective method for synthesizing amide monothioacetals containing two quaternary stereocenters. bohrium.com This reaction proceeds through a zwitterionic π-allylpalladium species that reacts selectively with the aza-thioester moiety of the thiazolone. bohrium.com
Another powerful approach involves the highly diastereoselective formation and subsequent ring-opening of spiroepoxy alkylphosphonates. frontiersin.orgdntb.gov.uanih.gov These reactions, starting from β-keto phosphonates, can be used to synthesize substituted hydroxy aminophosphonic acids that are analogs of the important amino acid GABOB. frontiersin.orgdntb.gov.uanih.gov The stereoselective opening of the epoxide ring with nucleophiles like azides or amines allows for the introduction of the amino functionality with controlled stereochemistry. dntb.gov.ua Furthermore, organoaluminum reagents have been shown to promote a smooth nucleophilic substitution at the quaternary carbon stereocenter of polysubstituted cyclopropyl (B3062369) methyl phosphates with a complete inversion of configuration, a process attributed to the formation of a bicyclobutonium intermediate. nih.gov This method tolerates various functional groups and can be applied to starting materials already containing spiro moieties. nih.gov
Table 5: Diastereoselective Synthesis of Quaternary Stereocenters in Spirocycles
| Method | Substrates | Reagents/Catalyst | Product Feature | Diastereomeric Ratio (d.r.) | Reference |
| [3+2] Cycloaddition | Vinylethylene Carbonate, 5-Alkenyl Thiazolone | Palladium Catalyst | Two Quaternary Stereocenters | High | bohrium.com |
| Epoxide Formation/Opening | β-Keto Phosphonate, Diazomethane, Amines | N/A | β-Hydroxy-γ-aminoalkylphosphonic acids | >99:1 (epoxide formation) | frontiersin.org |
| Nucleophilic Substitution | Polysubstituted Cyclopropyl Methyl Phosphate | Organoaluminum Reagent | Acyclic Quaternary Carbon Stereocenter | Complete inversion | nih.gov |
Use of Chiral Precursors and Auxiliaries in Oxaspiro[2.5]octane Synthesis
The enantioselective synthesis of 4-oxaspiro[2.5]octane derivatives can be effectively achieved by employing chiral starting materials. A notable example is the synthesis of a 7-methylene-4-oxaspiro[2.5]octane derivative starting from the commercially available and optically active tri-O-acetyl-D-glucal. nih.gov This approach leverages the inherent chirality of the starting material to control the stereochemistry of the final spirocyclic product.
The synthesis commences with the conversion of tri-O-acetyl-D-glucal to a benzylidene acetal, which is then protected as a TBS-ether. nih.gov Subsequent Simmons-Smith cyclopropanation of the enol ether intermediate yields the core 4-oxaspiro[2.5]octane structure. nih.gov This key step introduces the cyclopropane ring, creating the spirocyclic junction. The desired 7-methylene functionality is then installed through a sequence of deprotection, oxidation, and Wittig olefination. nih.gov This multi-step process highlights the utility of chiral precursors derived from natural products in constructing complex and stereochemically defined molecules.
Another strategy involves the use of chiral auxiliaries to direct the stereochemical outcome of key reactions. While not explicitly detailed for this compound in the provided context, this is a general and powerful approach in asymmetric synthesis.
Advanced Synthetic Techniques
Modern synthetic organic chemistry offers powerful tools for the construction of complex molecular architectures like the 4-oxaspiro[2.5]octane framework.
A sophisticated method for constructing cyclic and spirocyclic skeletons involves a radical borylation/cyclization cascade of 1,6-enynes. researchgate.netacs.orgnih.gov This process is initiated by the addition of an N-heterocyclic carbene-boryl radical to an alkene or alkyne. researchgate.netacs.orgnih.gov This is followed by a ring closure to produce boron-substituted cyclic structures. researchgate.netacs.orgnih.gov The resulting boryl group can then be further transformed into various functional groups, demonstrating the synthetic utility of these intermediates. researchgate.netacs.org
This methodology allows for the chemo- and regio-controlled construction of complex cyclic systems. researchgate.netacs.orgnih.gov The reaction conditions can be tuned to favor the formation of specific ring sizes and substitution patterns. For instance, the cyclization of 1,6-dienes initiated by a boryl radical can lead to the formation of six-membered rings. researchgate.net The versatility of this approach makes it a valuable tool for the synthesis of diverse heterocyclic and carbocyclic scaffolds, including those with spirocyclic junctions.
The practical application of any synthetic route, particularly in industrial or pharmaceutical settings, hinges on its efficiency and scalability. For the synthesis of spiro[2.5]octane-5,7-dione, a related structure, a protocol has been developed that avoids the need for column chromatography in each step, facilitating scale-up. researchgate.net This method involves the cyclization of acrylates with diethyl acetonedicarboxylate, followed by decarboxylation. researchgate.net
When considering scalability, factors such as the availability and cost of starting materials, the safety of reagents and reaction conditions, and the ease of purification are paramount. For instance, a synthetic approach to 4,7-diazaspiro[2.5]octane derivatives was developed to avoid hazardous reagents like boron trifluoride diethyl etherate. The choice of solvents and bases is also critical; for example, in the protection of amines, various conditions can be tested to find the most suitable, such as using different solvents like THF, DCM, acetonitrile, and toluene, and bases like DIPEA, pyridine, and trimethylamine. beilstein-journals.org
Protective Group Strategies in the Synthesis of this compound
The synthesis of this compound necessitates the use of protecting groups for the amine functionality to prevent unwanted side reactions during the construction of the spirocyclic core. Carbamates are a widely used class of protecting groups for amines due to their ease of installation, stability under a variety of reaction conditions, and facile removal. masterorganicchemistry.com
Boc Group: This group is typically installed using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and is stable to a wide range of non-acidic conditions. It is readily removed with strong acids like trifluoroacetic acid (TFA). masterorganicchemistry.com
Cbz Group: The Cbz group is introduced using benzyl (B1604629) chloroformate and is notable for its removal under neutral conditions via catalytic hydrogenation (e.g., H₂/Pd-C). masterorganicchemistry.com
Fmoc Group: This group is base-labile and is often removed using a secondary amine base like piperidine. masterorganicchemistry.com
An alternative protecting group, the 1,3-dithian-2-ylmethoxycarbonyl (Dmoc) group, offers orthogonality to the more common protecting groups as it is removed under oxidative conditions. beilstein-journals.org This can be particularly useful in complex syntheses where multiple protecting groups are required. The protection is achieved by reacting the amine with a suitable Dmoc precursor, and deprotection is carried out using an oxidizing agent like hydrogen peroxide with an ammonium molybdate (B1676688) catalyst or sodium periodate. beilstein-journals.org
The following table summarizes common amine protecting groups and their cleavage conditions:
| Protecting Group | Abbreviation | Cleavage Conditions |
| tert-Butyloxycarbonyl | Boc | Strong Acid (e.g., TFA) |
| Benzyloxycarbonyl | Cbz, Z | Catalytic Hydrogenation |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine) |
| 1,3-Dithian-2-ylmethoxycarbonyl | Dmoc | Oxidation |
Chemical Reactivity and Transformation Mechanisms of 4 Oxaspiro 2.5 Octan 7 Amine Analogues
Fundamental Reaction Pathways
The fundamental reaction pathways for 4-oxaspiro[2.5]octan-7-amine analogues involve reactions targeting the oxaspiro[2.5]octane system, the amine functionality, or both. These pathways are crucial for the synthesis of diverse spirocyclic compounds.
Oxidation Reactions of Oxaspiro[2.5]octane Systems
Oxidation reactions of oxaspiro[2.5]octane systems can lead to the formation of various valuable compounds, such as ketones, carboxylic acids, or more complex oxidized derivatives. evitachem.comsmolecule.com The specific products depend on the oxidizing agent used and the reaction conditions. For instance, oxidizing agents like potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃) are commonly employed. evitachem.com
Bioinspired manganese complexes have also been shown to be effective catalysts for the enantioselective oxidation of spirocyclic compounds, using aqueous hydrogen peroxide as the terminal oxidant under mild conditions. acs.org This method allows for the conversion of spirocyclic tetralones to their corresponding chiral spirocyclic β,β′-diketones with high yields and enantioselectivities. acs.org The mechanism is proposed to involve the initial formation of alcohols, which are then further oxidized to ketones. acs.org The rate-determining step is suggested to be the abstraction of a hydrogen atom from a methylene (B1212753) C-H bond by a high-valent manganese-oxo intermediate. acs.org
The regioselectivity of oxidation reactions, particularly allylic oxidations, in spirocyclic terpenoids is largely influenced by the bond-dissociation energies of the available allylic C-H bonds and the steric accessibility of the oxidation site. beilstein-journals.org This "mushroom catalysis" is an operationally simple method for converting various unsaturated spirocyclic terpenoids into new spirocyclic enones with good regio- and chemoselectivity. beilstein-journals.org
Reduction Reactions of Amine and Oxaspiro Moieties
Reduction reactions of this compound analogues can target either the amine group or the oxaspiro framework, depending on the reducing agent and reaction conditions. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄). evitachem.com
The reduction of the oxirane ring in oxaspiro[2.5]octane systems typically yields diols. smolecule.com For example, 1-oxaspiro[2.5]octane can be converted to the corresponding diol using reducing agents like LiAlH₄ or NaBH₄. smolecule.com
The amine group or a precursor functional group like a nitrile can also be reduced. The nitrile group in compounds such as 7-Methyl-4-(propan-2-yl)-1-oxaspiro[2.5]octane-2-carbonitrile can be reduced to form amines. evitachem.com Similarly, the carboxamide group in 1-oxaspiro[2.5]octane-2-carboxamide can be reduced to an amine or an alcohol. evitachem.com The reduction of a nitro group to an amine is a widely used transformation in the synthesis of nitrogen-containing spiro compounds. researchgate.net
| Starting Material | Reducing Agent | Product |
| 1-Oxaspiro[2.5]octane | LiAlH₄ or NaBH₄ | Corresponding diol smolecule.com |
| 7-Methyl-4-(propan-2-yl)-1-oxaspiro[2.5]octane-2-carbonitrile | Not specified | Amine evitachem.com |
| 1-Oxaspiro[2.5]octane-2-carboxamide | Not specified | Amine or alcohol evitachem.com |
| Nitro-substituted spiro compound | Not specified | Amino-substituted spiro compound researchgate.net |
Nucleophilic Substitution Reactions Involving the Amine Group
The amine group in this compound and its analogues is a key site for nucleophilic substitution reactions, allowing for the introduction of various functional groups and the construction of more complex molecules. nih.gov Common reactions include acylation and alkylation.
Acylation: Acylation of the amine group is a frequently employed transformation. nih.govresearchgate.net Chloroacyl chlorides are common reagents for this purpose. nih.govresearchgate.net For instance, spirocyclic amines can be acylated with α-chloroacetyl chloride to produce chloroacetamides, which can then undergo further nucleophilic substitution. nih.gov The acylation of amines with anhydrides in an aqueous medium with the addition of sodium bicarbonate is an efficient and environmentally friendly method. researchgate.net This method works for both cyclic and acyclic anhydrides and a variety of amines. researchgate.net
Alkylation: The alkylation of α-C-H bonds in aliphatic amines is a powerful strategy for synthesizing α-tertiary amines and azaspirocycles. bohrium.com A visible-light photocatalyzed α-C-H alkylation of primary aliphatic amines with electrophilic alkenes has been developed, which does not require in-situ masking of the amino group. bohrium.com This dual catalytic approach uses an azide (B81097) ion as a hydrogen atom transfer (HAT) catalyst. bohrium.com
| Reaction Type | Reagent(s) | Product(s) |
| Acylation | Chloroacyl chlorides nih.govresearchgate.net | Chloroacetamides nih.gov |
| Acylation | Anhydrides, NaHCO₃ (aq) researchgate.net | Acylated amines researchgate.net |
| Alkylation | Electrophilic alkenes, photocatalyst, HAT catalyst bohrium.com | α-Tertiary amines, Azaspirocycles bohrium.com |
Ring-Opening Reactions of the Oxaspiro Framework
The strained oxirane ring of the oxaspiro[2.5]octane framework is susceptible to ring-opening reactions, which can be initiated by nucleophiles or mediated by acids. These reactions are fundamental to the synthetic utility of these compounds.
Amine-Mediated Oxirane Ring Opening Reactions
The epoxide ring in oxaspiro compounds is susceptible to nucleophilic attack, including by amines, leading to ring-opening reactions. evitachem.comsmolecule.com This reactivity is a key feature in the functionalization of these molecules. The nitrogen atom in the oxaziridine (B8769555) ring of compounds like 1-oxa-2-azaspiro[2.5]octane can act as a nucleophile, enabling substitution reactions with various electrophiles. smolecule.com Under certain conditions, the oxaziridine ring can open to generate reactive intermediates. smolecule.com
Lewis Acid-Mediated Rearrangements of Strained Oxaspiro Systems
Lewis acids can catalyze the rearrangement of strained oxaspiro systems, leading to the formation of different carbocyclic or heterocyclic frameworks. smolecule.com For example, boron trifluoride etherate has been used to facilitate the formation of oxaspiro systems through the activation of hydroxyl groups in precursor molecules. smolecule.com The release of ring strain is a significant driving force for these cationic rearrangements, particularly in the opening or expansion of three- and four-membered rings. nih.gov
The Piancatelli rearrangement, a Brønsted acid-catalyzed process, can be used for the stereoselective synthesis of spirocyclic ethers from 2-furylcarbinols. mdpi.com This reaction proceeds through a carbocation intermediate, followed by nucleophilic attack and cyclization. mdpi.com Additionally, semipinacol rearrangements of allylic alcohols promoted by electrophiles like nitrosonium (NO+) can produce spirocyclic oximes and oxime ethers. rsc.org
Reaction Mechanism Elucidation in this compound Synthesis and Transformations
The synthesis and subsequent reactions of this compound analogues are governed by the principles of epoxide chemistry and nucleophilic additions. The elucidation of these mechanisms is critical for the controlled synthesis of desired derivatives.
The formation of the 1-oxaspiro[2.5]octane core, a key feature of the target compound, can be achieved through several synthetic strategies. One common method involves the reaction of a corresponding cyclohexanone (B45756) derivative with an appropriate reagent to form the epoxide ring. Subsequent transformations can then install or modify the amine functionality.
Transformations of the spiro-epoxide ring are typically characterized by ring-opening reactions. The mechanism of this opening is highly dependent on the reaction conditions.
Acid-Catalyzed Opening : Under acidic conditions, the epoxide oxygen is protonated, making the ring more susceptible to nucleophilic attack. This process can proceed through an SN1-like mechanism, involving a carbocation-like intermediate. For instance, studies on fumagillin (B1674178) analogues, which contain a 1-oxaspiro[2.5]octane moiety, have shown that treatment with aqueous HCl leads to the opening of the spiroepoxide to form diastereomeric diols, followed by an SN2-type ring formation to yield isomeric perhydrobenzofuran structures. nih.gov This highlights the potential for complex rearrangements and the formation of alternative heterocyclic systems under acidic treatment.
Base-Catalyzed/Nucleophilic Opening : In neutral or basic media, the epoxide ring is opened via a direct SN2 mechanism, where a nucleophile attacks one of the electrophilic carbons of the oxirane. wur.nl In the context of synthesizing amino alcohol derivatives, amines serve as the nucleophiles. Research on the synthesis of spirocyclic amino alcohols from related spiro-epoxides demonstrates that the addition of amines occurs regioselectively. acs.orgnih.gov The attack generally takes place at the less sterically hindered carbon atom of the epoxide ring. beilstein-journals.org For example, the reaction of ethyl 1-oxaspiro[2.5]octane-6-carboxylate with aniline (B41778) under microwave heating proceeds via nucleophilic opening of the epoxide by the amine to yield the corresponding 4-hydroxy-4-[(phenylamino)methyl]cyclohexanecarboxylate. google.com
A plausible mechanistic pathway for the synthesis of a this compound analogue via amine-induced epoxide opening is detailed below:
| Step | Description | Mechanism Type |
| 1 | Nucleophilic Attack | The lone pair of the amine nitrogen attacks one of the electrophilic carbons of the epoxide ring. |
| 2 | Ring Opening | The carbon-oxygen bond of the epoxide breaks, relieving ring strain and forming an alkoxide intermediate. |
| 3 | Proton Transfer | The alkoxide abstracts a proton from the newly formed ammonium (B1175870) species or from the solvent to yield the final neutral amino alcohol product. |
This SN2-type reaction is fundamental to the derivatization of the spiro-epoxide core and is a key transformation in creating libraries of structurally novel spirocyclic amino alcohols. acs.orgnih.gov
Functionalization and Derivatization Strategies for Amine and Spiro Centers
The bifunctional nature of this compound analogues, possessing both a reactive spiro-epoxide and a nucleophilic amine center (or a precursor group), allows for diverse derivatization strategies. These strategies can selectively target either functional group to generate a wide array of complex molecules.
Functionalization of the Amine Center: The primary or secondary amine group is a versatile handle for introducing a variety of substituents through well-established reactions, including:
Acylation/Sulfonylation: Reaction with acyl chlorides, anhydrides, or sulfonyl chlorides to form amides and sulfonamides, respectively.
Alkylation: Introduction of alkyl groups via reaction with alkyl halides or through reductive amination. Reductive amination, involving the reaction of a precursor ketone with an amine in the presence of a reducing agent like sodium cyanoborohydride, is a powerful method for forming C-N bonds. google.com
Arylation: Formation of C-N bonds with aryl partners, often through transition-metal-catalyzed cross-coupling reactions.
Functionalization via Spiro Center (Epoxide) Reactivity: The primary route for functionalizing the spiro center is the nucleophilic ring-opening of the oxirane. This reaction introduces a hydroxyl group and a new substituent in a 1,2-relationship, creating a valuable amino alcohol scaffold. A wide range of nucleophiles can be employed, leading to significant molecular diversity.
Detailed studies on diethyl ((fluoro-1-oxaspiro[2.5]octan-4-yl)phosphonates, which are direct analogues, demonstrate the diastereoselective opening of the spiro-epoxide ring by various primary and secondary amines. frontiersin.orgfrontiersin.org These reactions are typically performed by heating the epoxide with the amine in a solvent like ethanol, often with a base such as triethylamine. frontiersin.orgfrontiersin.org The reaction yields γ-amino-β-hydroxy alkylphosphonates, confirming that the nucleophilic attack occurs at the epoxide carbon adjacent to the spiro center. frontiersin.orgfrontiersin.org
The table below summarizes the derivatization of a 1-oxaspiro[2.5]octane analogue with different amines, based on published research findings. frontiersin.orgfrontiersin.org
| Epoxide Substrate | Amine Nucleophile | Conditions | Product Type |
| rac-diethyl ((3R,4R)-4-fluoro-1-oxaspiro[2.5]octan-4-yl)phosphonate | Pyrrolidine | TEA, EtOH, 60°C, 24h | γ-amino-β-hydroxy alkylphosphonate |
| rac-diethyl ((3R,4R)-4-fluoro-1-oxaspiro[2.5]octan-4-yl)phosphonate | Piperidine | TEA, EtOH, 60°C, 24h | γ-amino-β-hydroxy alkylphosphonate |
| rac-diethyl ((3R,4R)-4-fluoro-1-oxaspiro[2.5]octan-4-yl)phosphonate | (S)-methylbenzylamine | TEA, EtOH, 60°C, 48h | Diastereomeric γ-amino-β-hydroxy alkylphosphonates |
| rac-diethyl ((3R,4R)-4-fluoro-1-oxaspiro[2.5]octan-4-yl)phosphonate | N,α-(R)-dimethylbenzylamine | TEA, EtOH, 60°C, 48h | Diastereomeric γ-amino-β-hydroxy alkylphosphonates |
Beyond amines, other nucleophiles such as thiols can also be used to open the spiro-epoxide ring, leading to β-hydroxy sulfides. beilstein-journals.org The use of azides provides a route to azido (B1232118) alcohols, which can be subsequently reduced to introduce an amine group, representing an alternative strategy for synthesizing amino alcohol derivatives. frontiersin.org These diverse functionalization strategies underscore the utility of the 1-oxaspiro[2.5]octane scaffold as a template for building complex, three-dimensional molecules for various applications in chemical research.
Structural Features and Stereochemical Aspects of 4 Oxaspiro 2.5 Octan 7 Amine
Conformational Analysis of the Spiro[2.5]octane System
The spiro[2.5]octane core, which forms the backbone of 4-Oxaspiro[2.5]octan-7-amine, dictates the molecule's conformational possibilities. The six-membered tetrahydropyran (B127337) ring, similar to cyclohexane (B81311), is not planar and can adopt various conformations. Research on the closely related compound, 1-oxa-spiro[2.5]octane, through microwave spectroscopy and molecular mechanics calculations, has shown that the molecule exists as a mixture of two chair conformational isomers. epa.govacs.org
Impact of Spirocyclicity on Molecular Rigidity and Three-Dimensionality
Spirocyclicity is a key structural feature that imparts significant rigidity and a well-defined three-dimensional geometry to molecules. rsc.org Spirocyclic compounds are characterized by two rings connected by a single common quaternary carbon atom. rsc.org This fusion results in a more constrained and less flexible structure compared to linear or simple monocyclic analogs. nih.gov
The inherent rigidity of spirocyclic frameworks, such as that in this compound, is advantageous in fields like medicinal chemistry. rsc.orgrsc.org This structural rigidity helps to pre-organize the molecule into a specific conformation, which can reduce the entropic penalty upon binding to a biological target like a protein or enzyme. rsc.org The well-defined three-dimensional positioning of substituents on the spirocyclic scaffold allows for precise spatial orientation of pharmacophores, which can maximize interactions with biological targets. nih.govrsc.org Furthermore, the unique, non-planar shape of spirocycles allows for the exploration of new chemical space in drug discovery programs. rsc.org The cross-shaped molecular structure and rigidity associated with spiro compounds can also lead to entanglement in the solid state, which may inhibit crystallization. cambridgescholars.com
| Feature | Impact of Spirocyclicity | Source |
| Conformational Freedom | Reduced; molecule is more rigid and conformationally constrained. | rsc.orgnih.gov |
| Molecular Shape | Distinct and non-planar three-dimensional architecture. | rsc.org |
| Binding Affinity | Can decrease the entropic penalty of binding to biological targets. | rsc.org |
| Pharmacophore Orientation | Allows for precise spatial positioning of functional groups. | rsc.org |
| Crystallization | Rigidity and cross-shaped structure can inhibit crystallization. | cambridgescholars.com |
Chirality and Stereoisomerism within this compound Frameworks
Chirality is a fundamental aspect of the this compound framework. A molecule is considered chiral if it is non-superimposable on its mirror image. wur.nl In this compound, stereoisomerism arises from multiple sources.
The spirocarbon atom itself can be a stereogenic center, leading to axial chirality even without four different substituents directly attached. cambridgescholars.com More prominently, the carbon atom at the 7-position, which bears the amine group, is a chiral center because it is attached to four different groups. This gives rise to the possibility of (R) and (S) enantiomers. The existence and use of specific enantiomers, such as (R)-4-oxaspiro[2.5]octan-6-amine (a positional isomer), in chemical synthesis underscores the importance of stereochemistry in this class of compounds. guidechem.com
Furthermore, the substituents on the six-membered ring can be oriented in either axial or equatorial positions relative to the ring's plane. This, combined with the chirality at C-7, leads to the potential for multiple diastereomers. These stereoisomers, while having the same chemical formula and connectivity, can have distinct physical, chemical, and biological properties. wur.nl
| Stereogenic Center | Type of Isomerism | Potential Isomers | Source |
| Spirocarbon (C-5) | Axial Chirality | Enantiomers | cambridgescholars.com |
| C-7 Carbon | Point Chirality | (R) and (S) Enantiomers | wur.nl |
| Ring Substituents | Cis/Trans Isomerism | Diastereomers | mdpi.com |
Influence of Stereochemistry on Chemical Reactivity and Biological Interactions
The specific three-dimensional arrangement of atoms in a molecule, its stereochemistry, has a profound influence on its chemical reactivity and biological interactions. wur.nl Biological systems, such as enzymes and receptors, are themselves chiral and often exhibit a high degree of stereochemical preference when interacting with other molecules. wur.nl
For spirocyclic compounds, this principle is particularly relevant. The rigid, well-defined orientation of functional groups means that only one enantiomer or diastereomer may fit correctly into the active site of an enzyme or the binding pocket of a receptor. rsc.org This concept, often described by the "three-point fit model," explains why different stereoisomers of a bioactive compound can have vastly different activities, with one being a potent therapeutic agent (the eutomer) and its mirror image (the distomer) being much less active or even inactive. wur.nl
Research on related oxaspiro[2.5]octane systems has demonstrated the critical role of stereochemistry. For example, in enzymatic reactions involving yeast epoxide hydrolase, the rate of hydrolysis was found to be dependent on the stereochemistry of the spiroepoxide, with certain epimers reacting more rapidly than others. This highlights that the molecule's configuration directly impacts its interaction with biological macromolecules. Therefore, for this compound, its specific stereoisomeric form is expected to be a critical determinant of its reactivity and any potential biological function. wur.nl
Computational Chemistry and Theoretical Investigations of 4 Oxaspiro 2.5 Octan 7 Amine
Quantum Mechanical Studies (e.g., DFT) on Molecular Properties and Reactivity
Quantum mechanical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure, molecular properties, and reactivity of novel compounds like 4-Oxaspiro[2.5]octan-7-amine. These theoretical investigations provide insights into the molecule's geometry, charge distribution, and energetic landscape, which are fundamental to understanding its chemical behavior.
Subsequent calculations can determine a range of molecular properties. The distribution of electron density, for instance, can be visualized through molecular electrostatic potential (MEP) maps, highlighting electron-rich and electron-poor regions. In this compound, the oxygen atom of the oxirane ring and the nitrogen atom of the amine group are expected to be electron-rich, indicating their potential roles as hydrogen bond acceptors and sites of electrophilic attack, respectively. Conversely, the hydrogen atoms of the amine group would be electron-poor, making them potential hydrogen bond donors.
Frontier molecular orbital (FMO) analysis, which examines the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), is crucial for predicting reactivity. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability and reactivity. A smaller energy gap suggests higher reactivity. For this compound, the HOMO is likely to be localized on the nitrogen atom of the amine group, indicating its nucleophilic character, while the LUMO may be distributed across the strained oxirane ring, suggesting its susceptibility to nucleophilic attack.
Table 1: Hypothetical DFT-Calculated Molecular Properties of this compound
| Property | Predicted Value | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating ability (nucleophilicity) |
| LUMO Energy | 1.2 eV | Indicates electron-accepting ability (electrophilicity) |
| HOMO-LUMO Gap | 7.7 eV | Suggests moderate chemical reactivity and stability |
| Dipole Moment | 2.1 D | Indicates a polar nature, influencing solubility |
| Molecular Electrostatic Potential (MEP) | Negative potential around O and N atoms | Highlights regions for electrophilic interaction |
Note: The values in this table are hypothetical and serve as illustrative examples of what a DFT study might reveal. Actual values would require specific calculations.
Molecular Dynamics Simulations for Conformational Stability and Interactions
Molecular dynamics (MD) simulations offer a means to explore the conformational landscape of this compound over time, providing insights into its flexibility, stability, and interactions with its environment, such as a solvent or a biological target.
For a molecule with a cyclohexane (B81311) ring, conformational isomerism is a key consideration. The cyclohexane moiety can adopt several conformations, with the chair form being the most stable. In this compound, the spiro-fused oxirane ring will influence the puckering of the cyclohexane ring. MD simulations can reveal the preferred conformation of the six-membered ring and the energetic barriers between different conformational states. A structural and conformational analysis of 1-oxaspiro[2.5]octane derivatives has been performed using NMR spectroscopy, which can provide experimental validation for computational findings. nih.gov
The orientation of the amine group, either axial or equatorial, is another critical aspect that can be investigated through MD simulations. The relative stability of these conformers will depend on steric and electronic factors. The equatorial position is generally favored for substituents on a cyclohexane ring to minimize steric hindrance. MD simulations can quantify the population of each conformer at a given temperature, providing a dynamic picture of the molecule's structure.
Furthermore, MD simulations can be used to study the interactions of this compound with solvent molecules, typically water, to understand its solvation properties. The formation and dynamics of hydrogen bonds between the amine and oxirane groups with water molecules can be monitored, providing insights into the compound's solubility and its potential to interact with biological macromolecules.
In Silico Prediction of Pharmacokinetic Properties (ADME) for Research Leads
In the early stages of drug discovery, in silico methods are invaluable for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound. These predictions help to identify potential liabilities and guide the optimization of lead candidates. For this compound, various computational models can be employed to estimate its pharmacokinetic profile.
These predictions are based on the molecule's physicochemical properties, such as molecular weight, lipophilicity (logP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors. The presence of the polar amine and ether functionalities in this compound is expected to influence its solubility and permeability.
Table 2: Predicted ADME Properties of this compound
| ADME Property | Predicted Outcome | Implication for Drug Development |
| Absorption | ||
| Human Intestinal Absorption | Good | Likely to be well-absorbed from the gastrointestinal tract. |
| Caco-2 Permeability | Moderate | Suggests reasonable passive diffusion across the intestinal epithelium. |
| Distribution | ||
| Blood-Brain Barrier (BBB) Penetration | Likely | Small, moderately lipophilic molecules often cross the BBB. |
| Plasma Protein Binding | Low to Moderate | A higher free fraction of the drug may be available for therapeutic action. |
| Metabolism | ||
| Cytochrome P450 (CYP) Inhibition | Potential for CYP2D6 inhibition | The primary amine is a common motif for CYP2D6 substrates/inhibitors. |
| Excretion | ||
| Renal Excretion | Likely | Polar compounds are often cleared by the kidneys. |
Note: These predictions are generated from computational models and require experimental verification.
Structure-Activity Relationship (SAR) and Pharmacophore Modeling via Computational Approaches
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how chemical structure relates to biological activity. Computational approaches can significantly accelerate SAR by building predictive models from a set of known active and inactive compounds. For this compound, if it were identified as a hit in a screening campaign, computational SAR would be a key step in its optimization.
A typical computational SAR workflow would involve generating a library of virtual analogs of this compound by modifying specific functional groups. For instance, the primary amine could be derivatized to secondary or tertiary amines, or the cyclohexane ring could be substituted at various positions. The properties of these virtual compounds would then be calculated and correlated with their predicted biological activity using techniques like Quantitative Structure-Activity Relationship (QSAR) modeling.
Pharmacophore modeling is another powerful computational technique that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, positive/negative ionizable groups) required for biological activity. A pharmacophore model for a target could be developed based on a set of known active ligands. If this compound is active, it would be expected to fit this model. The key features of this compound for pharmacophore modeling would likely include the primary amine (as a hydrogen bond donor and positive ionizable center) and the oxirane oxygen (as a hydrogen bond acceptor). A common feature of pharmacophore models for some receptor ligands is a basic amino group surrounded by hydrophobic structural elements. nih.govbenthamdirect.com
Role of Oxaspiro Moieties as Conformational Locks and Hydrogen-Bond Acceptors
The oxaspiro moiety in this compound plays a significant role in defining the molecule's three-dimensional structure and its potential interactions. The spirocyclic nature of the compound inherently reduces its conformational flexibility, a concept often referred to as a "conformational lock". This pre-organization of the molecule into a more rigid conformation can be advantageous in drug design, as it can lead to a lower entropic penalty upon binding to a target, potentially resulting in higher binding affinity. The introduction of a spirocyclic ring can impose conformational restrictions. enamine.net
The oxygen atom within the oxirane ring of the oxaspiro moiety is a potential hydrogen-bond acceptor. Hydrogen bonds are critical for molecular recognition and the binding of a ligand to its biological target. The ability of the oxirane oxygen to accept a hydrogen bond could be a key interaction in a protein-ligand complex. The strength and geometry of this potential hydrogen bond can be investigated using quantum mechanical calculations and molecular docking studies.
Applications of 4 Oxaspiro 2.5 Octan 7 Amine in Advanced Organic Synthesis Research
Utilization as a Versatile Synthetic Building Block
The 4-Oxaspiro[2.5]octan-7-amine framework is a key example of a versatile synthetic building block, a class of compounds used for the efficient construction of more complex molecular architectures. purkh.com The inherent rigidity of the spiro[2.5]octane system provides a well-defined three-dimensional orientation for substituents, which is highly advantageous in drug design for optimizing interactions with biological targets. The presence of the amine group offers a reactive handle for a wide array of chemical transformations, including amidation, alkylation, and reductive amination, allowing for its incorporation into diverse molecular scaffolds. researchgate.net
The synthesis of spirocyclic building blocks, including oxaspiro derivatives, has become a focal point of research. researchgate.netnuph.edu.ua Methodologies have been developed for the efficient, multigram-scale synthesis of related structures like 2,5-dioxaspiro[3.4]octane amines, highlighting the accessibility of these scaffolds for broader scientific use. researchgate.netnuph.edu.ua The incorporation of an oxygen atom within the spirocyclic unit, as seen in this compound, can also significantly improve physicochemical properties such as aqueous solubility, a critical parameter in drug discovery. rsc.org The development of general approaches, such as iodocyclization, has simplified the preparation of various oxa-spirocycles, making them more accessible for medicinal chemistry projects. rsc.org
Table 1: Synthetic Utility of Spirocyclic Amine Building Blocks
| Feature | Advantage in Synthesis | Example Application Area |
|---|---|---|
| Rigid 3D Scaffold | Precise control of substituent orientation | Drug-receptor binding optimization |
| Reactive Amine Group | Facile derivatization and linkage | Peptide synthesis, library generation |
| "Oxa" Moiety | Potential for improved solubility | Medicinal chemistry, bio-active molecules |
| Stereochemical Complexity | Access to novel chemical space | Asymmetric synthesis, chiral drugs |
The utility of spirocyclic amines extends to the synthesis of advanced intermediates for drug discovery, such as the diamine core of antibacterial agents like Sitafloxacin. nih.gov This underscores the role of these building blocks in constructing molecules with established biological activity.
Role as a Precursor in Complex Organic Molecule Synthesis
The this compound scaffold is closely related to key intermediates used in the synthesis of a variety of pharmaceutically active compounds. For instance, the analogous compound, 4-oxa-7-azaspiro[2.5]octane, is a widely used medical intermediate. google.com It serves as a crucial precursor for molecules designed to treat a range of diseases. google.com
Patents and chemical literature describe the use of 4-oxa-7-azaspiro[2.5]octane hydrochloride in the preparation of compounds with potent biological activities. google.com These include inhibitors of Leucine-rich repeat kinase 2 (LRRK2) for potential Parkinson's disease treatment, GPR43 receptor agonists for diabetes and obesity, and inhibitors of Interleukin-1 receptor-associated kinase 4 (IRAK4) for inflammatory conditions. google.com The synthesis routes for these complex molecules rely on the structural foundation provided by the oxa-azaspiro[2.5]octane core, demonstrating its critical role as a precursor. google.com The preparation of these precursors involves ingeniously designed routes that are scalable for industrial applications. google.com
Table 2: Examples of Complex Molecules Derived from Related Spiro Precursors
| Precursor Scaffold | Target Class | Therapeutic Area |
|---|---|---|
| 4-oxa-7-azaspiro[2.5]octane | LRRK2 Kinase Inhibitors | Parkinson's Disease |
| 4-oxa-7-azaspiro[2.5]octane | GPR43 Receptor Agonists | Diabetes, Obesity |
| 4-oxa-7-azaspiro[2.5]octane | IRAK4 Inhibitors | Inflammatory Diseases |
| 4,7-diazaspiro[2.5]octane | Various | Pharmaceutical Intermediates |
This table is illustrative of the applications of closely related spirocyclic precursors.
Strategies for Natural Product Synthesis Incorporating Oxaspiro[2.5]octane Units
While direct applications of this compound in the total synthesis of specific natural products are not extensively documented, the oxaspiro[2.5]octane core is a structural motif found in various complex molecules. The synthesis of such spirocyclic systems is a significant challenge in organic chemistry, often requiring sophisticated strategies to control stereochemistry.
General methods for the construction of oxa-spirocycles are highly relevant to natural product synthesis. rsc.org One powerful strategy is iodocyclization, which allows for the formation of the spirocyclic ether system. rsc.org Other key reactions include intramolecular cyclizations and cycloadditions, which are fundamental in creating the spiro architecture. The synthesis of marine polycyclic ether natural products, for example, often involves the assembly of multiple cyclic ether fragments, showcasing the types of complex synthetic sequences where oxaspiro units could be incorporated. mdpi.com The structural and conformational analysis of 1-oxaspiro[2.5]octane derivatives via NMR spectroscopy provides crucial data for understanding their preferred conformations, which is vital for planning stereoselective synthetic routes. nih.govresearchgate.net
Development of Chiral Catalysts and Auxiliaries from Spiro[2.5]octane Scaffolds
The rigid and conformationally constrained nature of spirocyclic frameworks makes them excellent platforms for the design of chiral ligands and auxiliaries for asymmetric catalysis. Spiro skeletons are considered a class of "privileged structures" for this purpose because they can create a well-defined and predictable chiral environment around a metal center, leading to high enantioselectivity in chemical reactions. nih.gov
While research may not specifically detail catalysts from this compound, the principle is well-established with other spirocyclic scaffolds, such as spirobiindane and spirobifluorene. nih.gov These have been successfully used to create ligands for a wide range of transition-metal-catalyzed reactions, including hydrogenations and carbon-carbon bond-forming reactions. nih.gov
The development of chiral diamines as scaffolds for catalysts is a cornerstone of asymmetric synthesis. nih.govresearchgate.net For example, scaffolds like cis-2,5-diaminobicyclo[2.2.2]octane have been used to generate "salen" ligands that effectively catalyze enantioselective reactions. nih.govresearchgate.net The predictable stereochemical outcomes from these catalysts add a valuable dimension to asymmetric synthesis. nih.govresearchgate.net By analogy, the chiral diamine functionality embedded within the rigid spiro[2.5]octane framework has the potential to be developed into a new class of effective ligands and catalysts for stereoselective transformations.
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 4-oxa-7-azaspiro[2.5]octane |
| 4-oxa-7-azaspiro[2.5]octane hydrochloride |
| 2,5-dioxaspiro[3.4]octane |
| 1-oxaspiro[2.5]octane |
| Sitafloxacin |
| cis-2,5-diaminobicyclo[2.2.2]octane |
| spirobiindane |
Medicinal Chemistry Research Applications of 4 Oxaspiro 2.5 Octan 7 Amine Scaffolds
Design and Optimization of Novel Chemical Entities Incorporating Spirocyclic Amines
There is no available literature detailing the specific design and optimization of novel chemical entities that incorporate the 4-Oxaspiro[2.5]octan-7-amine scaffold. Research campaigns focused on this particular amine, including structure-activity relationship (SAR) studies, are not described in published papers or patents.
Modulation of Physicochemical Properties for Enhanced Research Lead Characteristics
While the introduction of spirocyclic scaffolds is a known strategy to modulate the physicochemical properties of drug candidates, specific data for this compound is wanting.
Influence on Metabolic Stability in Research Models
The metabolic stability of a compound is a critical factor in its development as a potential drug. The incorporation of rigid, three-dimensional fragments like spirocycles can block metabolically labile sites. However, there are no specific in vitro or in vivo metabolic stability studies reported for this compound or its derivatives in common research models such as human or rat liver microsomes.
Protein and Enzyme Interaction Studies (In Vitro)
Detailed in vitro studies on the interaction of this compound with proteins and enzymes are not available in the scientific literature.
Mechanism of Action as Electrophilic Aminating Agents
Electrophilic amination is a process where a nitrogen atom acts as the electrophile in a bond-forming reaction with a nucleophile, such as a carbanion. nih.gov Certain strained ring systems containing nitrogen, like oxaziridines, can function as electrophilic aminating agents. nih.govresearchgate.net The oxirane ring in this compound could potentially be susceptible to nucleophilic attack, but there are no studies that confirm or characterize its reactivity as an electrophilic aminating agent.
Covalent Binding to Nucleophilic Sites on Proteins
Covalent inhibitors can offer advantages in terms of potency and duration of action. They typically contain an electrophilic functional group that forms a covalent bond with a nucleophilic amino acid residue (such as cysteine, lysine, or serine) on the target protein. nih.gov There is no evidence or research to suggest that this compound has been investigated as a covalent binder to any protein target.
Hydrogen Bonding Interactions with Biological Targets
The therapeutic efficacy of a drug molecule is intrinsically linked to its ability to interact with its biological target, often a protein such as an enzyme or a receptor. Among the various non-covalent interactions that govern this molecular recognition, hydrogen bonds play a pivotal role. The this compound scaffold possesses two key functional groups capable of engaging in significant hydrogen bonding: the primary amine at the 7-position and the ether oxygen within the oxetane (B1205548) ring.
The primary amine (-NH2) group is a versatile hydrogen bond participant, capable of acting as both a hydrogen bond donor (HBD) and a hydrogen bond acceptor (HBA). tandfonline.comrsc.org The two hydrogen atoms can be donated to an electronegative atom (such as oxygen or nitrogen) in the active site of a protein, while the lone pair of electrons on the nitrogen atom can accept a hydrogen bond from a suitable donor group on the target. tandfonline.comrsc.org At physiological pH, the primary amine is likely to be protonated (-NH3+), enhancing its capacity as a hydrogen bond donor and enabling strong ionic interactions with negatively charged residues like aspartate or glutamate. tandfonline.com
The ether oxygen atom in the spirocyclic core, with its lone pairs of electrons, functions as a hydrogen bond acceptor. tandfonline.com It can form hydrogen bonds with donor groups such as the hydroxyl (-OH) of serine, threonine, or tyrosine, or the amide (-NH) of the protein backbone. tandfonline.comspirochem.com
The specific hydrogen bonding patterns of this compound with a biological target will be dictated by the topography and amino acid composition of the binding site. A hypothetical interaction map is presented below to illustrate the potential hydrogen bonding capabilities of this scaffold.
| Functional Group of this compound | Hydrogen Bonding Capacity | Potential Interacting Amino Acid Residues in a Biological Target |
| Primary Amine (-NH2) | Hydrogen Bond Donor (HBD) & Hydrogen Bond Acceptor (HBA) | As HBD: Aspartate, Glutamate, Serine, Threonine, Tyrosine, Main-chain carbonylsAs HBA: Serine, Threonine, Tyrosine, Asparagine, Glutamine, Histidine, Main-chain N-H |
| Protonated Amine (-NH3+) | Strong Hydrogen Bond Donor (HBD) | Aspartate, Glutamate (forming salt bridges), Main-chain carbonyls |
| Ether Oxygen (-O-) | Hydrogen Bond Acceptor (HBA) | Serine, Threonine, Tyrosine, Asparagine, Glutamine, Arginine, Lysine, Main-chain N-H |
These diverse hydrogen bonding capabilities make the this compound scaffold a valuable component for achieving high-affinity and selective binding to a wide range of biological targets.
Lead Identification and Optimization Strategies
The process of discovering and refining a new drug, from an initial "hit" to a viable clinical candidate, is a complex endeavor. Lead identification and optimization are critical stages in this process, where the initial bioactive compound is systematically modified to enhance its therapeutic properties. researchgate.netresearchgate.netdanaher.compatsnap.com The incorporation of spirocyclic scaffolds, such as this compound, has emerged as a powerful strategy in this arena. nih.govresearchgate.net
Spirocycles are increasingly utilized in medicinal chemistry to improve the drug-like properties of lead compounds. nih.govresearchgate.net Their rigid, three-dimensional nature offers several advantages over more flexible or planar structures. tandfonline.comtandfonline.com By introducing conformational constraints, spirocyclic scaffolds can lock a molecule into a bioactive conformation, thereby enhancing its potency and selectivity for the intended target. tandfonline.comtandfonline.com This rigidity can also lead to a more favorable entropy of binding.
One key strategy in lead optimization is the use of spirocycles as bioisosteres for more common ring systems. rsc.orgchem-space.com For instance, a spirocyclic diamine has been successfully used to replace the piperazine (B1678402) ring in the approved drug Olaparib, leading to improved selectivity and reduced cytotoxicity. bldpharm.comenamine.netenamine.net Similarly, the this compound scaffold could be envisioned as a bioisosteric replacement for other cyclic amines, potentially offering improved physicochemical properties.
The introduction of the this compound moiety into a lead compound can positively modulate its absorption, distribution, metabolism, and excretion (ADME) profile. The increased sp3 character of spirocyclic compounds is often associated with improved solubility, metabolic stability, and reduced off-target effects compared to their flatter, more aromatic counterparts. tandfonline.comtandfonline.com For example, replacing a morpholine (B109124) ring with an azaspirocycle has been shown to lower lipophilicity (logD) and improve metabolic stability. bldpharm.com
The table below illustrates a hypothetical lead optimization scenario where a simple acyclic amine in a lead compound is replaced by the this compound scaffold, highlighting the potential improvements in key drug-like properties.
| Property | Hypothetical Lead with Acyclic Amine | Optimized Lead with this compound | Rationale for Improvement |
| Potency | Moderate | Potentially Increased | Conformational rigidity can lead to a more favorable binding orientation. tandfonline.comtandfonline.com |
| Selectivity | Moderate | Potentially Increased | The defined 3D structure can allow for more specific interactions with the target's active site. tandfonline.comtandfonline.com |
| Solubility | Moderate | Potentially Improved | Increased sp3 character and the presence of the polar ether and amine groups can enhance aqueous solubility. tandfonline.comtandfonline.com |
| Metabolic Stability | Low | Potentially Improved | The spirocyclic core can be more resistant to metabolic degradation compared to flexible alkyl chains. tandfonline.comtandfonline.com |
| Lipophilicity (LogP/LogD) | High | Potentially Lowered | The introduction of heteroatoms and a more compact structure can reduce lipophilicity. bldpharm.com |
| Novelty (IP Position) | Low | High | The unique spirocyclic scaffold can provide a strong basis for new intellectual property. |
Biological Activity Research of 4 Oxaspiro 2.5 Octan 7 Amine Analogues in Vitro and Preclinical Studies
Investigation of Antitumor Properties in Cell Line Models (In Vitro)
The antitumor potential of spiro-heterocyclic compounds, including analogues related to the oxaspiro[2.5]octane framework, has been a significant area of investigation. The unique structural properties of these compounds allow for precise interaction with biological targets involved in cancer cell proliferation and survival. Research has demonstrated that certain spirooxindole derivatives, which share the spirocyclic core, exhibit potent cytotoxic effects against a variety of human cancer cell lines.
In one study, a series of spirooxindoles were evaluated for their anti-proliferative effects against hepatocellular carcinoma (HepG2) and prostate cancer (PC-3) cell lines. One particular analogue, spirooxindole 6a, was identified as a highly effective agent against both HepG2 and PC-3 cells, with IC50 values of 6.9 µM and 11.8 µM, respectively. Further investigation into its mechanism revealed that this compound induces apoptosis in HepG2 cells, evidenced by a significant increase in the Bax/Bcl-2 ratio and the expression of caspase-3.
Similarly, libraries of spiro[cyclopropane-1,3'-indolin]-2'-ones have been synthesized and screened against five different human cancer cell lines: HT-29 (colon), DU-145 (prostate), Hela (cervical), A-549 (lung), and MCF-7 (breast). Several compounds in this series displayed promising anticancer activity, with two compounds in particular, 6b and 6u, showing significant efficacy against the DU-145 prostate cancer cell line. Mechanistic studies showed that these compounds halt the cell cycle in the G0/G1 phase, ultimately leading to caspase-3 dependent apoptotic cell death. Another study highlighted a spiro-pyrrolopyridazine derivative, SPP10, which showed selective and potent cytotoxicity against MCF-7, H69AR (lung), and PC-3 cancer cells.
| Compound Class | Specific Analogue | Cancer Cell Line | Activity (IC50) | Observed Mechanism |
|---|---|---|---|---|
| Spirooxindoles | 6a | HepG2 (Hepatocellular Carcinoma) | 6.9 µM | Apoptosis induction, increased Bax/Bcl-2 ratio |
| Spirooxindoles | 6a | PC-3 (Prostate Cancer) | 11.8 µM | Anti-proliferative |
| Spirooxindoles | 6e | HepG2 (Hepatocellular Carcinoma) | 8.4 µM | Anti-proliferative |
| Spiro[cyclopropane-1,3'-indolin]-2'-ones | 6b & 6u | DU-145 (Prostate Cancer) | Not specified | G0/G1 cell cycle arrest, apoptosis induction |
| Spiro-pyrrolopyridazines | SPP10 | MCF-7 (Breast Cancer) | 2.31 µM | Apoptosis induction, Bcl-2 inhibition |
| Spiro-pyrrolopyridazines | SPP10 | H69AR (Lung Cancer) | 3.16 µM | Apoptosis induction |
| Spiro-pyrrolopyridazines | SPP10 | PC-3 (Prostate Cancer) | 4.2 µM | Apoptosis induction |
Modulation of Enzyme Activity and Cellular Pathways in Research Systems
Analogues containing the oxaspiro moiety, particularly the reactive epoxide ring, have been investigated as potential enzyme inhibitors. The epoxide group can form covalent bonds with nucleophilic residues in enzyme active sites, leading to irreversible inhibition. This has made them attractive candidates for targeting enzymes implicated in various diseases.
One area of focus has been the inhibition of Acetyl-CoA Carboxylase (ACC), an enzyme critical for de novo lipogenesis and a target in cancer and metabolic diseases. A series of spiropentacylamide derivatives were synthesized and found to have potent inhibitory activity against both ACC1 and ACC2. Compound 6o from this series was particularly effective, with IC50 values of 0.527 µM for ACC1 and 0.397 µM for ACC2. This compound also demonstrated significant anti-proliferative effects in several cancer cell lines.
Another relevant target is soluble epoxide hydrolase (sEH), an enzyme that degrades anti-inflammatory epoxyeicosatrienoic acids (EETs). Inhibition of sEH is a therapeutic strategy for treating inflammation and cardiovascular diseases. The oxaspiro core is structurally related to the epoxide substrates of sEH, suggesting that its analogues could act as inhibitors. Research on various natural and synthetic compounds has identified potent sEH inhibitors, underscoring the potential for epoxide-containing molecules to modulate this pathway.
Furthermore, spiro-pyrrolopyridazine derivatives have been found to exhibit significant inhibitory activity against the Epidermal Growth Factor Receptor (EGFR) kinase, a key player in many cancers. Some spirooxindole derivatives have also been designed to interfere with the p53-MDM2 protein-protein interaction, a critical pathway for controlling tumor suppression.
| Compound Class | Target Enzyme/Pathway | Key Findings | Example Compound | Activity (IC50) |
|---|---|---|---|---|
| Spiropentacylamides | Acetyl-CoA Carboxylase (ACC1/ACC2) | Potent inhibition of fatty acid synthesis pathway. | 6o | 0.527 µM (ACC1), 0.397 µM (ACC2) |
| Peptide Epoxides | Proteasome (Ntn hydrolases) | Selective inhibition of proteasome activity. | Not specified | Effective below 50 µM |
| Spiro-pyrrolopyridazines | EGFR Kinase | Inhibition of a key cancer signaling pathway. | SPP10 | Potent inhibition, surpassed reference drug |
| Spirooxindoles | p53-MDM2 Interaction | Inhibition of a tumor suppressor regulatory pathway. | Not specified | Effective binding to MDM2 |
| Various Polyphenols | Soluble Epoxide Hydrolase (sEH) | Modulation of inflammatory pathways by stabilizing EETs. | Glycycoumarin (10) | 1.9 µM |
Receptor Binding and Efficacy Studies (e.g., Opioid Receptors in In Vitro Assays)
The conformational rigidity of the spirocyclic scaffold is advantageous for designing ligands with high affinity and selectivity for specific receptors. While research directly on 4-oxaspiro[2.5]octan-7-amine analogues' receptor binding is limited, studies on structurally related spiro- and heterocyclic compounds provide a strong basis for their potential in this area. Opioid receptors serve as a prime example of targets for such structurally complex molecules.
Research into various morphinan-based ligands has demonstrated how modifications to a core structure influence binding to mu (µ), delta (δ), and kappa (κ) opioid receptors. For instance, the synthesis of mono- and bis-indolomorphinans revealed that certain mono-indole compounds displayed good binding affinity and selectivity for the delta receptor, with one compound having a Ki value of 1.45 nM. In contrast, bis-indolomorphinans showed moderate binding at the mu receptor.
Studies on fentanyl derivatives have also provided a uniform assessment of binding affinities at the mu-opioid receptor, confirming that interactions are largely hydrophobic, aside from a key ionic interaction between the ligand's protonated amine and an aspartate residue (D147) in the receptor. These detailed binding studies are crucial for understanding the structure-activity relationships that govern receptor engagement. The development of ligands that can selectively target receptor subtypes is a key goal in medicinal chemistry, and the defined three-dimensional shape of spirocyclic compounds makes them excellent candidates for achieving this selectivity.
| Compound Class | Specific Analogue | Target Receptor | Binding Affinity (Ki) |
|---|---|---|---|
| Indolomorphinans | Mono-indole 6b | Delta (δ) | 1.45 nM |
| Indolomorphinans | Bis-indoles 7a,b | Mu (µ) | Moderate affinity |
| Indolopropellanes | Compound 7b | Mu (µ) | 40 nM |
| Approved Opioids | Sufentanil | Mu (µ) | 0.138 nM |
| Approved Opioids | Buprenorphine | Mu (µ) | <1 nM |
| Approved Opioids | Fentanyl | Mu (µ) | 1-100 nM range |
Antimicrobial Research Applications of Oxaspiro[2.5]octane Derivatives
The growing threat of multidrug-resistant microbes has spurred the search for novel antimicrobial agents. Spiro-heterocyclic compounds, including derivatives of oxaspiro[2.5]octane, have emerged as a promising class of molecules in this field. Their complex structures can interact with microbial targets that are distinct from those of conventional antibiotics.
A variety of spiro compounds have demonstrated significant antibacterial and antifungal activity. For example, a series of novel spiro-cyclohexane-thiazolidinones were screened against pathogenic bacteria and fungi, with some compounds showing good antibacterial activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Klebsiella pneumoniae. Another study on spiro pyrrolidines found them to be active against ten human pathogenic bacteria and four dermatophytic fungi.
Research has also explored spiro-4H-pyran derivatives, which are known to possess a wide spectrum of biological activities. One such derivative, containing both an indole (B1671886) and a cytosine-like ring, exhibited good antibacterial effects against both standard and clinical isolates of Staphylococcus aureus and Streptococcus pyogenes. Furthermore, spirotryprostatin A derivatives have shown high fungicidal activity against various phytopathogenic fungi, with minimum inhibitory concentrations (MICs) as low as 8 µg/mL. The spiro-epoxy moiety is considered particularly important for antimycobacterial activity, highlighting the direct relevance of the oxaspiro[2.5]octane core structure in this therapeutic area.
| Compound Class | Target Microorganism | Activity (MIC) |
|---|---|---|
| Spiro-cyclohexane-thiazolidinones | S. aureus, E. coli, etc. | Good activity reported |
| Spiro[indole-3,2′-thiazolidine]-2,4′-diones | Mycobacterium tuberculosis (enzyme MptpB) | IC50 = 1.2 µM (for nitro-substituted analogue) |
| Spirotryprostatin A derivatives | Botrytis cinerea, Alternaria alternata (Fungi) | 8–32 µg/mL |
| Spiro-4H-pyran derivative | S. aureus, S. pyogenes | Good antibacterial effects reported |
| Spirooxindole derivative | B. subtilis, E. coli (Bacteria); C. oxysporum (Fungus) | 12.5 µg/mL |
Target Identification and Validation in Preclinical Research
A crucial step in the development of novel therapeutic agents is the identification and validation of their molecular targets. For analogues of this compound, preclinical research has pointed to a diverse range of potential targets, leveraging both computational and experimental approaches.
Enzymes as Targets:
Acetyl-CoA Carboxylase (ACC): As demonstrated with spiropentacylamides, ACC is a validated target for anticancer therapy. Molecular docking studies have helped to elucidate the binding mode, showing hydrogen bonds between the compound and key residues in the enzyme's active site, thus validating it as the molecular target.
Soluble Epoxide Hydrolase (sEH): The oxaspiro core is chemically suited to interact with sEH. Inhibition of this enzyme has anti-inflammatory effects, making it a validated target for inflammatory diseases.
Succinate Dehydrogenase (SDH): In the context of antifungal research, molecular docking studies revealed that spirotryprostatin A derivatives anchor into the binding site of SDH, an essential enzyme in the fungal respiratory chain. This identifies SDH as a likely target for their fungicidal activity.
Bacterial Enzymes: For antimicrobial applications, targets like MurB enzyme, involved in peptidoglycan biosynthesis for the bacterial cell wall, have been identified for thiazolidinone derivatives, a class that includes spiro-fused analogues. DNA gyrase is another validated bacterial target inhibited by related heterocyclic compounds.
Receptors and Pathways:
Opioid Receptors: Binding assays have definitively identified mu, delta, and kappa opioid receptors as targets for various heterocyclic and morphinan-based compounds, validating their role in potential analgesic and neuromodulatory therapies.
EGFR Kinase: The inhibition of EGFR kinase activity by spiro-pyrrolopyridazine derivatives, confirmed through enzymatic assays and supported by molecular docking, validates this receptor as a target for anticancer applications.
p53-MDM2 Pathway: The ability of spirooxindole compounds to mimic a key tryptophan residue and disrupt the p53-MDM2 interaction has been shown through modeling studies, validating this protein-protein interaction as a viable target for cancer therapy.
Target validation often involves a combination of in vitro enzymatic or binding assays, cell-based functional assays, and computational modeling to confirm that the interaction between the compound and its proposed target leads to the observed biological effect.
Biological Evaluation of Analogues and Structure-Activity Relationships in Research Models
Understanding the structure-activity relationship (SAR) is fundamental to medicinal chemistry, as it guides the optimization of a lead compound to enhance its potency, selectivity, and pharmacokinetic properties. For analogues related to the this compound scaffold, SAR studies have been crucial in elucidating how specific structural modifications influence their diverse biological activities.
Antitumor Activity: In the development of spiro[cyclopropane-1,3'-indolin]-2'-ones as anticancer agents, screening results against various cell lines allowed for the proposal of an initial SAR, identifying which substitutions on the core structure were most favorable for cytotoxicity. Similarly, for 4-amino-7,8,9,10-tetrahydro-2H-benzo[h]chromen-2-one (ATBO) analogs, it was found that a 4-methoxyphenyl (B3050149) group at the C-4 position resulted in extremely potent activity, with ED50 values in the nanomolar range.
Antifungal Activity: SAR studies of spirotryprostatin A derivatives revealed that specific substitutions on the indole ring and other parts of the molecule were critical for potent activity against phytopathogenic fungi. This analysis led to the identification of compounds with significantly enhanced fungicidal effects compared to the parent molecule.
Antimicrobial Activity: For spiro-heterocycles containing a 1,3,4-thiadiazole (B1197879) moiety, SAR analysis showed that the nature and position of substituents on the phenyl ring directly correlated with antibacterial and antifungal potency.
Receptor Binding: In the context of opioid receptor ligands, SAR studies on morphinans have established that the phenolic hydroxyl group is essential for high-affinity binding. Further exploration of the C-ring of the morphinan (B1239233) scaffold has helped to delineate the structural requirements for selectivity towards mu, delta, or kappa receptors. For buspirone (B1668070) analogues, SAR studies highlighted that linking a 1-(2-pyrimidinyl)piperazine moiety via a tetramethylene chain to a cyclic imide was key for anxiolytic activity.
These studies typically involve the systematic synthesis of a series of analogues where one part of the molecule is varied at a time. The biological activity of each analogue is then tested in a relevant assay, and the results are correlated with the structural changes. This iterative process of synthesis, testing, and analysis is essential for rational drug design and the development of optimized therapeutic candidates.
Emerging Applications and Interdisciplinary Research of Oxaspiro 2.5 Octane Derivatives
Contributions to Materials Science Research
There is no specific information currently available in the public research domain detailing the contributions of 4-Oxaspiro[2.5]octan-7-amine to materials science. The unique structural properties of spirocyclic compounds, in general, suggest potential applications in the development of novel polymers, organic electronics, and other advanced materials. However, dedicated research on this specific amine derivative in materials science is not documented in available sources.
Potential in Agrochemical Research
Similarly, the potential of this compound in agrochemical research is not documented in accessible scientific literature. The development of new pesticides and herbicides often involves the exploration of novel chemical scaffolds. While spirocyclic structures are of interest to agrochemical companies, there are no specific public reports or studies that investigate the bioactivity or potential use of this compound as an agrochemical agent.
Chemical Biology Tool Development Based on Spirocyclic Scaffolds
Spirocyclic scaffolds are increasingly utilized in the development of chemical biology tools to probe biological systems, owing to their rigid conformations and ability to explore three-dimensional chemical space. These scaffolds can serve as cores for building complex molecules with specific biological targets. While this is an active area of research, there is no specific mention or study available that details the use of this compound in the development of such tools.
Future Research Directions and Unexplored Avenues for 4 Oxaspiro 2.5 Octan 7 Amine
Development of More Efficient and Sustainable Synthetic Routes
The advancement of 4-Oxaspiro[2.5]octan-7-amine from a chemical curiosity to a viable drug discovery tool is contingent upon the development of robust and scalable synthetic methodologies. Current synthetic strategies for spirocycles can be complex, often requiring multi-step sequences that may not be amenable to large-scale production. nih.gov Future research should prioritize the development of more efficient and sustainable synthetic routes.
Key areas of focus include:
Catalytic Asymmetric Synthesis: The development of novel catalytic systems for the enantioselective synthesis of this compound is paramount for producing stereochemically pure isomers, which are often essential for selective target engagement.
Flow Chemistry: The application of continuous flow technologies could offer significant advantages in terms of safety, scalability, and reaction efficiency for key synthetic steps.
Green Chemistry Approaches: The exploration of more environmentally benign reagents, solvents, and reaction conditions will be crucial for the sustainable production of this spirocyclic scaffold.
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Catalytic Asymmetric Synthesis | Access to enantiomerically pure compounds, improved target selectivity. | Development of novel chiral catalysts and ligands. |
| Flow Chemistry | Enhanced reaction control, improved safety, and scalability. | Optimization of reaction parameters in microreactor systems. |
| Green Chemistry | Reduced environmental impact, increased sustainability. | Utilization of biodegradable solvents and renewable starting materials. |
Comprehensive Exploration of Structure-Function Relationships
A systematic investigation into the structure-function relationships (SFR) of this compound derivatives is fundamental to understanding how modifications to the scaffold influence biological activity. The rigid nature of the spirocyclic core provides a unique opportunity to probe the chemical space around a target's binding pocket with high precision. tandfonline.com
Future SFR studies should involve:
Systematic Derivatization: The synthesis of a focused library of analogues with systematic modifications at the amine and other positions of the cyclohexane (B81311) ring.
Conformational Analysis: Utilizing techniques such as NMR spectroscopy and X-ray crystallography to determine the preferred conformations of active analogues and how these relate to their biological function. researchgate.net
Stereochemical Evaluation: A thorough investigation of the biological activities of individual stereoisomers to identify the optimal configuration for target engagement.
| Structural Modification | Rationale | Expected Outcome |
| N-alkylation/N-arylation | Modulate basicity, lipophilicity, and introduce new binding interactions. | Improved potency and pharmacokinetic properties. |
| Substitution on the cyclohexane ring | Probe for additional binding pockets and influence conformation. | Enhanced target selectivity and affinity. |
| Isomeric separation and testing | Determine the biologically active stereoisomer. | Increased potency and reduced off-target effects. |
Application in New Therapeutic Areas Based on Mechanistic Insights
While the therapeutic applications of this compound are still nascent, its structural motifs suggest potential utility across a range of diseases. The spirocyclic framework is a feature in a growing number of clinical candidates for various conditions, including neurological, infectious, and metabolic diseases, as well as cancer. nih.gov Future research should aim to uncover novel therapeutic applications by elucidating the mechanisms of action of its derivatives.
Potential therapeutic areas for exploration include:
Neurological Disorders: The rigid scaffold could be exploited to design ligands with high selectivity for specific G-protein coupled receptors (GPCRs) or ion channels in the central nervous system.
Oncology: The three-dimensional structure could enable the design of potent and selective enzyme inhibitors or protein-protein interaction modulators.
Infectious Diseases: The unique shape of the molecule may allow for the development of novel antimicrobial agents that circumvent existing resistance mechanisms.
| Therapeutic Area | Potential Molecular Targets | Rationale |
| Neurological Disorders | GPCRs, Ion Channels | The rigid scaffold can provide high receptor selectivity. |
| Oncology | Kinases, Proteases | The 3D structure can access unique binding pockets. |
| Infectious Diseases | Bacterial or Viral Enzymes | Novel scaffold may overcome existing drug resistance. |
Advanced Computational Modeling for Rational Design
In silico methods are indispensable tools for accelerating the drug discovery process. ewadirect.com Advanced computational modeling can provide valuable insights into the binding modes and structure-activity relationships of this compound derivatives, thereby guiding the rational design of more potent and selective compounds.
Future computational studies should focus on:
Molecular Docking and Dynamics: To predict the binding poses and affinities of novel analogues within the active sites of various biological targets.
Quantum Mechanics Calculations: To accurately model the electronic properties and conformational energies of the spirocyclic system.
ADMET Prediction: To computationally assess the absorption, distribution, metabolism, excretion, and toxicity profiles of virtual compounds, aiding in the early identification of candidates with favorable drug-like properties.
| Computational Method | Application | Anticipated Benefit |
| Molecular Docking | Predicting binding modes and affinities of virtual compounds. | Prioritization of synthetic targets. |
| Molecular Dynamics | Simulating the dynamic behavior of the ligand-target complex. | Understanding the stability of binding interactions. |
| ADMET Prediction | In silico assessment of pharmacokinetic and toxicity profiles. | Early-stage deselection of compounds with poor drug-like properties. |
Integration with High-Throughput Screening in Drug Discovery Research
High-throughput screening (HTS) has revolutionized the identification of novel hit compounds from large chemical libraries. ewadirect.com The integration of this compound and its derivatives into HTS campaigns is a critical step towards discovering new biological activities and therapeutic starting points.
Future directions in this area include:
Library Synthesis: The development of efficient parallel synthesis methods to generate a diverse library of this compound analogues for HTS.
Assay Development: The design and implementation of robust and sensitive biochemical and cell-based assays suitable for screening this class of compounds against a wide range of biological targets.
Fragment-Based Screening: The use of the core this compound scaffold as a fragment in screening campaigns to identify initial low-affinity hits that can be subsequently optimized.
| Screening Approach | Objective | Key Requirement |
| High-Throughput Screening (HTS) | Identify initial "hit" compounds from a large library. | A diverse library of this compound derivatives. |
| Fragment-Based Screening | Discover low-affinity binders for subsequent optimization. | A high-quality fragment library incorporating the spirocyclic core. |
| Phenotypic Screening | Identify compounds that produce a desired biological effect in cells or organisms. | Development of relevant and robust phenotypic assays. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
